N-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide
Description
Properties
Molecular Formula |
C10H13F6NO2 |
|---|---|
Molecular Weight |
293.21 g/mol |
IUPAC Name |
N-cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C10H13F6NO2/c11-9(12,13)8(19,10(14,15)16)7(18)17-6-4-2-1-3-5-6/h6,19H,1-5H2,(H,17,18) |
InChI Key |
TVPPFYUDTIDVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Activation of the Carboxylic Acid
The hydroxyl and trifluoromethyl groups introduce steric and electronic challenges during activation. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane at 0–5°C for 4–6 hours effectively converts the acid to the acyl chloride. Anhydrous conditions are critical to prevent hydrolysis.
Amide Bond Formation
Cyclohexylamine is added dropwise to the acyl chloride in tetrahydrofuran (THF) at −20°C to room temperature. Triethylamine (TEA) neutralizes HCl, improving yields to 70–85%. The reaction is monitored via thin-layer chromatography (TLC) until completion.
Table 1: Representative Conditions for Acid Chloride Route
| Parameter | Condition |
|---|---|
| Activation Reagent | Thionyl chloride (2.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Amine Equivalents | 1.5 equiv cyclohexylamine |
| Yield | 70–85% |
Enzymatic Hydrolysis and Microbial Biotransformation
Enantioselective synthesis of the target amide leverages microbial amidohydrolases to resolve racemic intermediates. This method, detailed in patent US6773910B1, employs Rhodococcus spp. for stereospecific hydrolysis of propionamide precursors.
Substrate Preparation
Racemic 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propionamide is synthesized via cyanide-mediated addition to trifluoroacetone, followed by acidic hydrolysis. The racemic amide serves as the substrate for microbial resolution.
Biotransformation Conditions
Rhodococcus strains are cultured in nutrient media (pH 5–9.5) at 20–40°C. The amide (≤10% w/v) is added incrementally to avoid substrate inhibition. After 24–48 hours, the (S)-enantiomer is preferentially hydrolyzed to the acid, leaving the (R)-amide enantiomer in >90% enantiomeric excess (ee).
Table 2: Microbial Resolution Parameters
| Parameter | Condition |
|---|---|
| Microorganism | Rhodococcus erythropolis |
| Temperature | 30°C |
| pH | 7.0–7.5 |
| Substrate Concentration | 2.5% w/v |
| Enantiomeric Excess | >90% (R)-amide |
Stereoselective Synthesis via Chiral Auxiliaries
Chiral resolution using (S)-(−)-α-methylbenzylamine forms diastereomeric salts, enabling separation of enantiomers. While less efficient than microbial methods, this approach achieves 60–75% ee for the (S)-amide.
Salt Formation and Crystallization
The racemic acid is treated with (S)-(−)-α-methylbenzylamine in ethanol, yielding diastereomeric salts. Selective crystallization at −20°C isolates the (S)-acid salt, which is subsequently converted to the amide via coupling with cyclohexylamine.
Direct Amidation Using Coupling Reagents
Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate direct amidation without isolating the acid chloride. This method avoids harsh conditions but requires stringent moisture control.
Reaction Optimization
A mixture of the acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.1 equiv), and cyclohexylamine (1.5 equiv) in dimethylformamide (DMF) reacts at 25°C for 12–18 hours. Yields range from 65–78%, with minor racemization observed.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Enantiomeric Excess | Scalability |
|---|---|---|---|
| Acid Chloride | 70–85 | Racemic | High |
| Microbial Resolution | 80–90 | >90% (R) | Moderate |
| Chiral Auxiliary | 60–75 | 60–75% (S) | Low |
| Direct Amidation | 65–78 | Racemic | Moderate |
Microbial biotransformation offers superior enantioselectivity, whereas the acid chloride route excels in scalability. Industrial applications favor enzymatic methods for chiral purity, while academic settings may prefer coupling reagents for simplicity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-Cyclohexyl-3,3,3-trifluoro-2-oxo-2-(trifluoromethyl)propanamide.
Reduction: Formation of N-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₀H₁₃F₆NO₂
- Molecular Weight : 293.21 g/mol
- Melting Point : 82 to 86 °C
- Solubility : Soluble in various organic solvents
Structural Characteristics
The presence of the cyclohexyl group enhances the compound's lipophilicity, which may influence its biological interactions. The trifluoromethyl groups contribute to its chemical stability and reactivity in organic synthesis.
Organic Synthesis
N-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide can be utilized as an intermediate in the synthesis of other fluorinated compounds. Its unique structure allows for various reaction pathways that can lead to the development of novel pharmaceuticals or agrochemicals.
Medicinal Chemistry
Preliminary studies suggest that compounds with similar structures can interact with enzymes and receptors involved in inflammatory processes and infection control. Research indicates that this compound may exhibit pharmacological properties that could be beneficial in treating diseases related to these pathways.
Biological Interactions
Investigations into the biological interactions of this compound are critical for understanding its pharmacological profile. Similar compounds have shown promising results in modulating cellular pathways, which could lead to therapeutic applications.
Fluorinated Compound Research
Due to the increasing interest in fluorinated compounds within pharmaceutical chemistry, this compound serves as a model compound for studying the effects of fluorination on biological activity and chemical stability.
Case Study 1: Interaction with Enzymes
Research has shown that compounds structurally similar to this compound can inhibit specific enzymes involved in inflammatory responses. This suggests potential applications in developing anti-inflammatory drugs.
Case Study 2: Antimicrobial Activity
A study exploring the antimicrobial properties of fluorinated amides indicated that this compound exhibited significant activity against certain bacterial strains. This finding opens avenues for further research into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The trifluoromethyl groups may enhance the compound’s binding affinity and selectivity for these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)-N-cyclohexylpropanamide
- CAS No.: 662-21-5
- Molecular Formula: C₄H₃F₆NO₂ (core structure) with a cyclohexyl substituent .
- Molecular Weight : 211.06 g/mol .
- Structural Features :
- Two trifluoromethyl (-CF₃) groups at positions 2 and 2.
- Hydroxyl (-OH) and cyclohexylamide (-NHC₆H₁₁) substituents.
This compound belongs to the propanamide class, characterized by a β-hydroxy-α-trifluoromethyl motif, which enhances metabolic stability and binding affinity to biological targets .
Structural and Functional Comparison with Analogous Compounds
TRPV1 Antagonists (Propanamide Derivatives)
Compounds 43–48 () and 20–24 () share structural similarities but differ in substituents and pharmacological targets:
Key Differences :
- The target compound lacks the pyridine core present in TRPV1 antagonists, suggesting divergent target selectivity.
Selective Androgen Receptor Modulators (SARMs)
Propanamide derivatives like S-1, S-4, and C-6 () are optimized for androgen receptor modulation:
Structural Insights :
Miscellaneous Propanamide Derivatives
- 3-(Cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide ():
- Contains a sulfonyl group, enhancing solubility but reducing CNS penetration compared to the target compound.
Physicochemical and Pharmacokinetic Trends
Molecular Weight and Lipophilicity
Biological Activity
N-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide (CAS Number: 1980087-10-2) is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. Its molecular formula is CHFNO, and it possesses a molecular weight of approximately 303.21 g/mol. The presence of multiple fluorine atoms contributes to its stability and solubility in organic solvents.
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A549 | 22.4 |
| Compound B | HCT116 | 44.4 |
| This compound | PC3 | TBD |
Antimicrobial Activity
The presence of fluorine atoms has also been associated with enhanced antimicrobial activity. Studies have shown that related compounds demonstrate effective inhibition against bacterial strains such as E. coli and C. albicans. The minimum inhibitory concentrations (MICs) for these compounds are often lower than those of conventional antibiotics.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound X | E. coli | 4.88 |
| Compound Y | C. albicans | TBD |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted by Wang et al. demonstrated that derivatives of trifluoromethylated compounds significantly inhibited the growth of various cancer cell lines including A549 and HCT116. The study highlighted the importance of structural modifications in enhancing biological activity.
- Antimicrobial Screening : Research published in MDPI evaluated the antimicrobial properties of several fluorinated compounds, including this compound. Results indicated that these compounds exhibited superior activity compared to traditional antibiotics against resistant strains.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and structural identifiers of N-Cyclohexyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide?
- Answer : The compound has the molecular formula C₄H₃F₆NO₂ , molecular weight 211.0625 g/mol , and CAS number 662-21-5 . Its structure includes a cyclohexyl group, two trifluoromethyl moieties, and a hydroxy group at the 2-position. Key identifiers include LCMS (e.g., m/z 531 [M-H]⁻ in related compounds) and HPLC retention times (e.g., 0.88 minutes under specific conditions). Structural confirmation relies on NMR (¹H/¹³C), IR for functional groups, and X-ray crystallography for stereochemical resolution .
Q. What synthetic routes are recommended for preparing this compound, and what reaction conditions optimize yield?
- Answer : Synthesis typically involves multi-step reactions, such as:
Amide coupling : Reacting 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid with cyclohexylamine using coupling agents like EDCI/HOBt.
Protection/deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect the hydroxy group during synthesis, followed by acidic cleavage.
Optimal conditions include anhydrous solvents (e.g., DMF or THF), temperatures between 0–25°C, and catalytic bases like DMAP. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Answer :
- Solubility : Test in polar aprotic solvents (DMSO, acetonitrile) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy or HPLC. Structural analogs with methoxy or cyclohexyl groups show enhanced solubility in organic phases .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LCMS. The trifluoromethyl groups confer hydrolytic stability, but the hydroxy group may oxidize under basic conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence the biological activity of this compound?
- Answer : Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl groups : Critical for receptor binding (e.g., androgen receptors) due to electron-withdrawing effects and metabolic stability .
- Cyclohexyl vs. aryl substituents : Cyclohexyl enhances lipophilicity and membrane permeability, while aryl groups (e.g., 4-fluorophenyl) improve target affinity. For example, replacing cyclohexyl with a 3,4-dimethoxyphenethyl group increased potency by 3-fold in receptor assays .
- Hydroxy group : Essential for hydrogen bonding with active sites; methylation reduces activity by 90% .
Q. How should researchers resolve contradictions in bioactivity data across similar compounds?
- Answer : Follow a systematic approach:
Validate assay conditions : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and controls.
Compare structural analogs : Use similarity indices (e.g., Tanimoto coefficients >0.6) to identify critical substituents. For instance, analogs with CAS 90357-53-2 (similarity index 0.63) show divergent IC₅₀ values due to minor steric differences .
Leverage computational models : Perform molecular docking or QSAR to predict binding modes and reconcile discrepancies .
Q. What enzymatic or receptor interactions are hypothesized for this compound, and how can they be validated?
- Answer : The compound is hypothesized to modulate androgen receptors (AR) or TRPV1 channels based on structural analogs:
- AR antagonism : Use luciferase reporter assays in AR-positive cells (e.g., LNCaP) with bicalutamide as a positive control. Measure IC₅₀ values and compare with reference standards .
- TRPV1 inhibition : Employ calcium flux assays in TRPV1-transfected HEK cells. Compounds with IC₅₀ < 100 nM (e.g., related propanamides) are considered potent antagonists .
Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Answer : Key challenges include:
- High hepatic clearance : Due to oxidation of the cyclohexyl group. Mitigate via deuterium incorporation at metabolically labile sites .
- Low oral bioavailability (<20%) : Improve using prodrug strategies (e.g., esterification of the hydroxy group) or nanoformulations .
- Drug-drug interactions : Screen against CYP3A4/2D6 isoforms using liver microsomes. Compounds with >50% inhibition require structural refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
